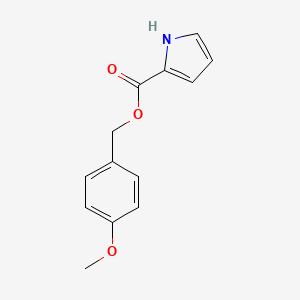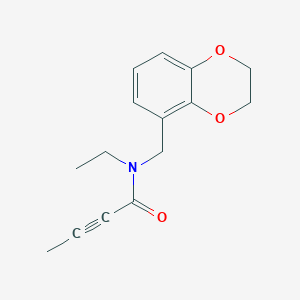![molecular formula C19H21N5O3S B2627480 Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 896293-00-8](/img/structure/B2627480.png)
Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a chemical compound with the molecular formula C9H15N5O2 . It is related to the class of compounds known as pyrrole derivatives, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a triazole ring, and an ethyl group . The InChI string representation of the molecule isInChI=1S/C9H15N5O2/c1-2-16-8(15)7-14-11-9(10-12-14)13-5-3-4-6-13/h2-7H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.25 g/mol . Other computed properties include a XLogP3-AA of 1.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, and a topological polar surface area of 73.1 Ų .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing a range of fused and non-fused 1,2,4-triazole derivatives starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These derivatives have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, highlighting the compound's versatility in generating biologically active molecules (Özil et al., 2015).
Pharmaceutical Applications
The synthesis and pharmacological evaluation of various 1,2,4-triazole and 1,3,4-thiadiazole derivatives derived from similar compounds demonstrate the potential pharmaceutical applications. These studies often focus on the development of novel compounds with central nervous system (CNS) activity or antimicrobial properties (Maliszewska-Guz et al., 2005).
Antimicrobial and Antitubercular Activities
Compounds synthesized from ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate have shown good yields and have been evaluated for their antimicrobial and antitubercular activities. Such research underscores the compound's relevance in addressing infectious diseases and the potential for developing new antimicrobial agents (Fathima et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of derivatives like 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide has shown promising results. These studies indicate that certain derivatives possess significant antioxidant abilities, potentially contributing to the development of therapeutic agents aimed at oxidative stress-related conditions (Šermukšnytė et al., 2022).
Molecular Docking and Nonlinear Optical Properties
The compound and its derivatives have also been explored for their electronic properties and interactions with biological targets. Studies involving molecular docking and analysis of nonlinear optical properties provide insights into the molecular basis of the compound's biological activities and its potential applications in materials science (El-Azab et al., 2016).
Future Directions
Pyrrole derivatives, including “Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate”, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the therapeutic potential of these compounds against various diseases or disorders.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate may have a similar mechanism of action.
Mode of Action
Similar compounds have been shown to interact with their targets, causing changes in cell biology .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-16-21-22-19(24(16)23-11-7-8-12-23)28-13-17(25)20-15-10-6-5-9-14(15)18(26)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBCEGGWQHSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

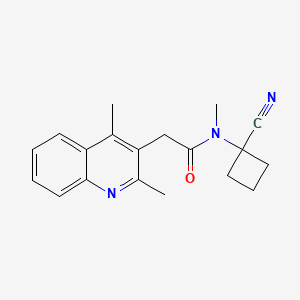
![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)
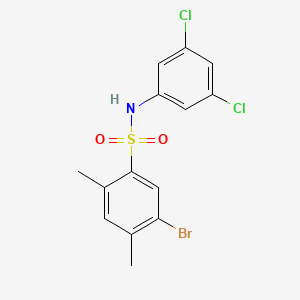
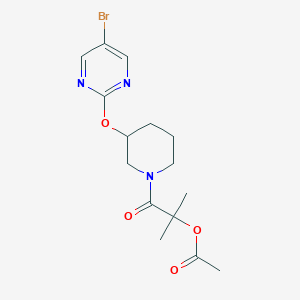

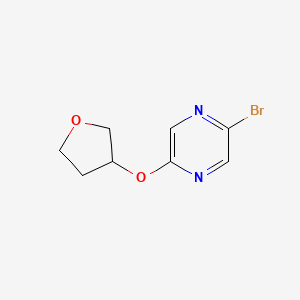
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)
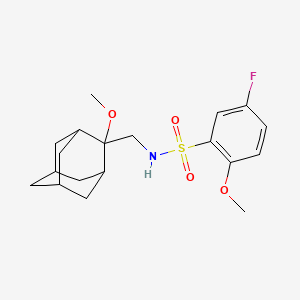

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)
